Ethyl 3-fluorocyclobutane-1-carboxylate

Catalog No.
S12551847
CAS No.
M.F
C7H11FO2
M. Wt
146.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-fluorocyclobutane-1-carboxylate

Product Name

Ethyl 3-fluorocyclobutane-1-carboxylate

IUPAC Name

ethyl 3-fluorocyclobutane-1-carboxylate

Molecular Formula

C7H11FO2

Molecular Weight

146.16 g/mol

InChI

InChI=1S/C7H11FO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3

InChI Key

CWIRVCXYJTUNBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C1)F

Ethyl 3-fluorocyclobutane-1-carboxylate is an organic compound characterized by the molecular formula C7H11FO2C_7H_{11}FO_2. As a fluorinated derivative of cyclobutane, it features a four-membered ring structure with a carboxylate group and an ethyl ester. The presence of the fluorine atom at the 3-position enhances its chemical properties, making it a compound of interest in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: This compound can be oxidized to produce 3-fluorocyclobutanecarboxylic acid, typically using oxidizing agents such as potassium permanganate in an acidic medium.
  • Reduction: The ester functionality can be reduced to form 3-fluorocyclobutanemethanol using reducing agents like lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the replacement of the fluorine atom with other nucleophiles under suitable conditions. For instance, sodium iodide in acetone can facilitate halogen exchange reactions.

The biological activity of ethyl 3-fluorocyclobutane-1-carboxylate is under investigation, particularly regarding its interactions with enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, with implications in drug design and development.

The synthesis of ethyl 3-fluorocyclobutane-1-carboxylate typically involves the esterification of 3-fluorocyclobutanecarboxylic acid with ethanol in the presence of a catalyst. This reaction is generally conducted under reflux conditions to ensure complete conversion to the ester. The process can be summarized as follows:

3 fluorocyclobutanecarboxylic acid+ethanolcatalystethyl 3 fluorocyclobutane 1 carboxylate+water\text{3 fluorocyclobutanecarboxylic acid}+\text{ethanol}\xrightarrow{\text{catalyst}}\text{ethyl 3 fluorocyclobutane 1 carboxylate}+\text{water}

In industrial settings, continuous flow reactors may be employed to optimize yield and efficiency, utilizing high-purity reagents and anhydrous conditions to minimize side reactions.

Ethyl 3-fluorocyclobutane-1-carboxylate has diverse applications across various scientific fields:

  • Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its potential biological activity makes it a candidate for drug development.
  • Agrochemicals: It is utilized in developing novel agrochemical formulations.
  • Materials Science: The compound is explored for creating new polymers and coatings due to its unique properties.

Studies on the interaction of ethyl 3-fluorocyclobutane-1-carboxylate with biological targets are crucial for understanding its mechanism of action. The compound's ability to modulate enzyme activity or receptor signaling pathways may lead to significant insights into its therapeutic potential. Ongoing research aims to elucidate these interactions further, particularly in relation to its use as a pharmaceutical precursor.

Ethyl 3-fluorocyclobutane-1-carboxylate shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-chlorocyclobutane-1-carboxylateChlorine instead of fluorineChlorine's larger size may affect reactivity
Ethyl 3-bromocyclobutane-1-carboxylateBromine instead of fluorineBromine's reactivity differs from fluorine
Ethyl 3-iodocyclobutane-1-carboxylateIodine instead of fluorineIodine's larger atomic size impacts stability
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylateTwo isopropyl groups attachedEnhanced steric hindrance compared to ethyl version

The presence of the fluorine atom in ethyl 3-fluorocyclobutane-1-carboxylate imparts distinct chemical and physical properties compared to its halogenated analogs, making it valuable for various applications in research and industry.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

146.07430775 g/mol

Monoisotopic Mass

146.07430775 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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